methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate
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Overview
Description
Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate typically involves the reaction of 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce more saturated heterocycles.
Scientific Research Applications
Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-methoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate
- Methyl 4-(5-ethoxy-4,5-dihydro-1,2-thiazol-3-yl)benzoate
- Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxadiazol-3-yl)benzoate
Uniqueness
Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2649072-99-9 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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